molecular formula C20H23ClN2O3S B11343673 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11343673
M. Wt: 406.9 g/mol
InChI Key: UGCGQPQODHAABS-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with the molecular formula C20H23ClN2O3S and a molecular weight of 406.93 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and chlorophenyl and methylphenyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction using reagents such as sulfonyl chlorides.

    Attachment of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are attached through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.

    1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-2-8-19(9-3-15)22-20(24)17-10-12-23(13-11-17)27(25,26)14-16-4-6-18(21)7-5-16/h2-9,17H,10-14H2,1H3,(H,22,24)

InChI Key

UGCGQPQODHAABS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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